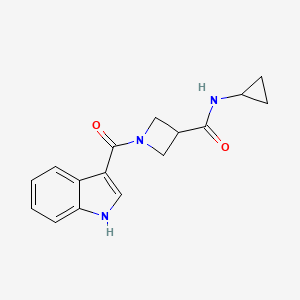

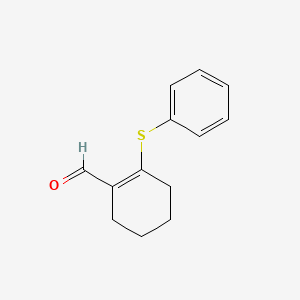

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, also known as CPI-1189, is a novel small molecule compound that has shown potential in treating various neurological and psychiatric disorders. CPI-1189 has a unique chemical structure that makes it an attractive candidate for drug development.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Activity

The synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, closely related to N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide, has shown significant potential in anticancer and antimicrobial applications. A study found that these compounds exhibited considerable growth inhibition against various cancer cells, such as HeLa, HepG2, and MCF-7. The presence of fluoro/chloro groups on the pyrimidine ring significantly enhanced the antimicrobial activity of these molecules, demonstrating their potential in medical applications (Gokhale, Dalimba, & Kumsi, 2017).

Synthesis of Heterocycles

The compound plays a role in the synthesis of new heterocycles, such as pyrrolidine and indolizidine derivatives. A study involving the formal aza-[3+2] cycloaddition reactions of cyclopropenones with cyclic enaminones, including chiral ones, demonstrated the potential of these reactions in creating new, biologically significant structures (Cunha, Damasceno, & Ferrari, 2007).

N-Cyclopropylation of Cyclic Amides and Azoles

Another important application is in the direct N-cyclopropylation of cyclic amides and azoles. This process has significant implications in medicinal chemistry due to the unique spatial and electronic features it imparts, along with high metabolic stability. The N-cyclopropylation reaction has been applied to the preparation of N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (Gagnon et al., 2007).

Enzymatic Chemistry

The compound also finds relevance in the study of enzymatic chemistry of cyclopropane, epoxide, and aziridine biosynthesis. Cyclopropane and related groups are key structural elements in various natural products, which often have significant biological activities. Understanding the biosynthesis of these compounds is crucial for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).

Biological Evaluation of Schiff's Bases and Azetidinones

The synthesis and evaluation of Schiff's bases and azetidinones of isonocotinyl hydrazone, which are structurally related to this compound, have shown potential as antidepressant and nootropic agents. These compounds have demonstrated significant activities in various tests related to the central nervous system, indicating their potential for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Propriétés

IUPAC Name |

N-cyclopropyl-1-(1H-indole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-11-5-6-11)10-8-19(9-10)16(21)13-7-17-14-4-2-1-3-12(13)14/h1-4,7,10-11,17H,5-6,8-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGAYHBHZPWEEFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)

![Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate](/img/structure/B2584947.png)

![N-(3-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584948.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2584949.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2584951.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2584959.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2584961.png)

![N-(2,5-dimethylphenyl)-2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2584963.png)